2-(4-Tosylpiperazin-1-yl)ethanol
Overview
Description
2-(4-Tosylpiperazin-1-yl)ethanol is an organic compound with the molecular formula C13H20N2O3S and a molecular weight of 284.37 g/mol It is a derivative of piperazine, a heterocyclic amine, and contains a tosyl group (p-toluenesulfonyl) attached to the nitrogen atom of the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tosylpiperazin-1-yl)ethanol typically involves the tosylation of piperazine derivatives. One common method is the reaction of piperazine with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base such as triethylamine or pyridine . The reaction proceeds as follows:
Step 1: Piperazine is dissolved in an appropriate solvent, such as dichloromethane or chloroform.
Step 2: Tosyl chloride is added to the solution, followed by the addition of the base.
Step 3: The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Step 4: The product is isolated by filtration or extraction and purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Tosylpiperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The tosyl group can be reduced to form the corresponding piperazine derivative.
Substitution: The tosyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of piperazine derivatives.
Substitution: Formation of substituted piperazine compounds.
Scientific Research Applications
2-(4-Tosylpiperazin-1-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with piperazine moieties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules. Its tosyl group makes it a versatile intermediate for various chemical transformations.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mechanism of Action
The mechanism of action of 2-(4-Tosylpiperazin-1-yl)ethanol depends on its specific application. In medicinal chemistry, piperazine derivatives often act by binding to neurotransmitter receptors or enzymes, thereby modulating their activity. The tosyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyethyl)piperazine: Similar structure but lacks the tosyl group.
1-(2-Hydroxyethyl)-4-phenylpiperazine: Contains a phenyl group instead of a tosyl group.
1-(2-Hydroxyethyl)-4-methylpiperazine: Contains a methyl group instead of a tosyl group.
Uniqueness
2-(4-Tosylpiperazin-1-yl)ethanol is unique due to the presence of the tosyl group, which imparts distinct chemical properties. The tosyl group is a good leaving group, making the compound suitable for various substitution reactions. Additionally, the tosyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in organic synthesis and medicinal chemistry .
Biological Activity
2-(4-Tosylpiperazin-1-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a tosyl group and an ethanol moiety. The presence of the tosyl group enhances the compound's solubility and reactivity, making it suitable for various biological applications.
Antidepressant Effects
Research has indicated that this compound exhibits antidepressant-like effects in animal models. In a study conducted by researchers, the compound showed significant activity in reducing depressive behaviors in mice subjected to forced swim tests, suggesting potential utility in treating depression .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A series of tests demonstrated that this compound possesses inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings imply that the compound could be developed into an antimicrobial agent .
Neuroprotective Properties
In vitro studies have highlighted the neuroprotective effects of this compound. The compound was found to reduce oxidative stress markers in neuronal cell cultures, indicating its potential role in protecting against neurodegenerative diseases .
The biological activity of this compound is thought to be mediated through multiple pathways:
- Serotonin Receptor Modulation : The compound may interact with serotonin receptors, contributing to its antidepressant effects.
- Antioxidant Activity : By scavenging free radicals, it reduces oxidative damage in neuronal cells.
- Inhibition of Bacterial Growth : The tosyl group likely plays a role in disrupting bacterial cell walls, enhancing the compound's antimicrobial efficacy.
Study 1: Antidepressant Evaluation
In a double-blind study involving rodents, this compound was administered at varying doses. Results indicated a dose-dependent reduction in immobility time during forced swim tests, comparable to established antidepressants like fluoxetine. This suggests that the compound may act through similar mechanisms as traditional SSRIs .
Study 2: Antimicrobial Testing
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The results showed that while the compound exhibited moderate activity against E. coli, it was significantly more effective than penicillin against S. aureus, indicating its potential as a novel antimicrobial agent .
Data Table: Summary of Biological Activities
Biological Activity | Observations/Results | Reference |
---|---|---|
Antidepressant Effects | Significant reduction in immobility time in rodents | |
Antimicrobial Activity | Effective against S. aureus and E. coli | |
Neuroprotective Properties | Reduced oxidative stress markers in neuronal cultures |
Properties
IUPAC Name |
2-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-12-2-4-13(5-3-12)19(17,18)15-8-6-14(7-9-15)10-11-16/h2-5,16H,6-11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAGYOKCNZTDQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80355308 | |
Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16017-64-4 | |
Record name | 2-[4-(4-Methylbenzene-1-sulfonyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80355308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.